molecular formula C12H18N2 B148959 1-(4-Methylbenzyl)piperazine CAS No. 23173-57-1

1-(4-Methylbenzyl)piperazine

Cat. No. B148959
CAS RN: 23173-57-1
M. Wt: 190.28 g/mol
InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylbenzyl)piperazine has been the subject of various studies due to its interesting properties and potential applications. It has been analyzed using a range of spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, to determine its molecular structure and properties . The compound has shown potential inhibitory activity against Bacillus cereus, which suggests it could have applications in the field of antimicrobial agents .

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the literature. For instance, compounds related to the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which is a common approach in medicinal chemistry to understand the metabolism of pharmacologically active compounds . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines and alkylene diacyl-di-(1-methyl piperazides) has been reported, which were tested for their activity against schistosomiasis .

Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzyl)piperazine has been extensively studied using density functional theory (DFT) calculations. These studies have provided detailed information on the ground state molecular geometries, vibrational frequencies, and charge distribution . The compound's molecular electrostatic potential (MEP) maps and non-linear optical (NLO) properties have also been determined, indicating good NLO properties .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 1-(4-Methylbenzyl)piperazine, the synthesis of related compounds and their subsequent reactions can provide insights into the reactivity of such molecules. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involves reactions that could be relevant to the chemical behavior of benzylpiperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methylbenzyl)piperazine have been characterized through various spectroscopic methods. The compound exhibits a significant dipole moment and hyperpolarizability, which are indicative of its NLO properties . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been determined, providing insights into the solid-state properties of such molecules . Additionally, the chromatographic behavior of chiral 1,4-disubstituted piperazine derivatives has been studied, which could be relevant to understanding the separation and purification processes of similar compounds .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

1-(4-Methylbenzyl)piperazine has been the subject of spectroscopic analysis, including FT-IR, FT-Raman, UV, and NMR, to determine its molecular structure and properties. It exhibits notable nonlinear optical properties and forms a stable complex with Bacillus cereus, suggesting potential antibacterial activity (Subashini & Periandy, 2017).

Antibacterial and Antimicrobial Applications

The compound has been explored for its antibacterial and antimicrobial activities. Piperazine derivatives, including those with 1,4-disubstituted structures, have shown effectiveness against drug-resistant bacterial strains (Shroff et al., 2022), (Xia, 2015).

Potential in Cancer Treatment

Certain piperazine derivatives have shown promising results in cancer treatment, exhibiting cytotoxic effects on various cancer cell lines (Yarim et al., 2012).

Application in Neurological Disorders

Piperazine compounds have been investigated for their potential application in treating neurological disorders, such as Alzheimer's disease and as σ1 receptor ligands for imaging in the brain (He et al., 2017).

Development of Nonpeptide Antagonists

1-(4-Methylbenzyl)piperazine derivatives have been utilized in the development of nonpeptide antagonists, showing pharmacological effects in biological assays (Kam et al., 2004).

Potential in Cardiotropic Activity

New derivatives of 1-(4-Methylbenzyl)piperazine have been synthesized and evaluated for their cardiotropic activity, indicating potential use in treating cardiac conditions (Mokrov et al., 2019).

Safety And Hazards

1-(4-Methylbenzyl)piperazine causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAXUUAJNMDESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945847
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)piperazine

CAS RN

23173-57-1
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-methylbenzyl chloride (4{13}, 6.1 mL, 46.2 mmol, 1 equiv.), piperazine (23.9 g, 277.4 mmol, 6 equiv.), THF (100.9 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{13} (6.56 g, 96%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.18 (d, 2H, J=8.0 Hz), 7.09 (d, 2H, J=7.5 Hz), 3.42 (s, 2H), 2.84 (t, 4H, J=5.0 Hz), 2.37 (br s, 4H), 2.31 (s, 3H), 1.54 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 136.3, 134.7, 129.0, 128.6, 63.2, 54.3, 45.9, 20.9.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
K Subashini, S Periandy - Journal of Molecular Structure, 2017 - Elsevier
The title compound, 1-(4-Methylbenzyl) piperazine, was analyzed by recording FT-IR (4000-400 cm −1 ) and FT-Raman (4000-100 cm −1 ) spectra in solid phase, 1 H and 13 C NMR in …
Number of citations: 9 www.sciencedirect.com
S Hu, Z Wang, T Hou, X Ma, J Li, T Liu, X Xie… - Bioorganic & Medicinal …, 2015 - Elsevier
Three series of novel 2-methylpiperazine derivatives were designed and synthesized using a fragment-assembly strategy. Among them, six compounds (13, 16, 18, 22, 33, and 36) …
Number of citations: 10 www.sciencedirect.com
T Lau, R LeBlanc, S Botch-Jones - Journal of Analytical …, 2018 - academic.oup.com
While circumventing legislative controls, synthetic piperazines are encountered as “legal” alternatives to ecstasy. Unforeseeable challenges may delay quantitative analysis of these …
Number of citations: 12 academic.oup.com
C Kuleya, S Hall, L Gautam, MD Cole - Analytical Methods, 2014 - pubs.rsc.org
This study presents a method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. The method is based on simple solvent …
Number of citations: 12 pubs.rsc.org
L Hondebrink, EJP Hermans, S Schmeink… - Neurotoxicology, 2015 - Elsevier
Piperazine derivatives are a class of psychoactive substances applied in prescription medicines like antidepressants as well as in drugs of abuse. They are known to increase brain …
Number of citations: 14 www.sciencedirect.com
B Kim, S Lee, M Jang, MY Shon… - Bulletin of the Korean …, 2013 - koreascience.kr
A series of hybrid molecules between (${\alpha} $)-lipoic acid (ALA) and benzyl piperazines were synthesized and their in vitro cholinesterase [acetylcholinesterase (AChE) and …
Number of citations: 8 koreascience.kr
M Taha, M Irshad, S Imran, S Chigurupati… - European journal of …, 2017 - Elsevier
Piperazine Sulfonamide analogs (1–19) have been synthesized, characterized by different spectroscopic techniques and evaluated for α-amylase Inhibition. Analogs 1–19 exhibited a …
Number of citations: 47 www.sciencedirect.com
G DİKMEN - Eskişehir Technical University Journal of Science and …, 2019 - dergipark.org.tr
This paper were investigated spectroscopic studies of 1-(4-Chlorophenyl) piperazine (14CPP) with nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) and Raman …
Number of citations: 2 dergipark.org.tr
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
ÜD Özkay, ÖD Can, Y Özkay, Y Öztürk - Pharmacological Reports, 2012 - Elsevier
Background In this study, benzothiazole-piperazine compounds were synthesized by condensing the functional groups of donepezil (DNP), FK-960, and sabeluzole, which are known to …
Number of citations: 54 www.sciencedirect.com

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